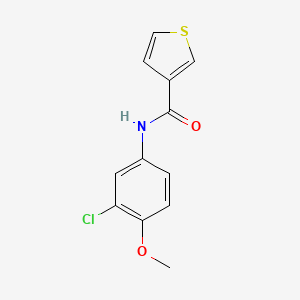

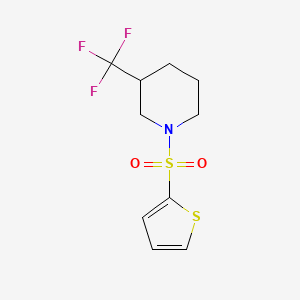

N-(3-氯-4-甲氧基苯基)噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry . They possess a wide range of therapeutic properties and have been reported to be effective drugs in various disease scenarios . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Synthesis Analysis

Thiophene-based compounds are synthesized using various methods. For instance, the Hantzsch synthesis is a preferred reaction for synthesizing thiazole and its derivatives. It is a facile reaction between a substituted thiourea with α-halo ketones in the presence of a green solvent ethanol .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis

The chemical reactions involving thiophene-based compounds are diverse. For instance, the two precursors 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide are reacted under Hantzsch thiazole synthesis conditions to yield a new compound .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学研究应用

Antimicrobial Activity

Thiophene derivatives have been shown to exhibit antimicrobial properties. A compound similar to N-(3-chloro-4-methoxyphenyl)thiophene-3-carboxamide demonstrated significant inhibitory effects against various bacterial strains, including Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus .

Analgesic and Anti-inflammatory

Thiophene compounds are known for their analgesic and anti-inflammatory activities. This suggests that N-(3-chloro-4-methoxyphenyl)thiophene-3-carboxamide could potentially be explored for its efficacy in reducing pain and inflammation .

Antihypertensive Properties

Some thiophene derivatives have been identified with antihypertensive effects, which means they can be used to lower blood pressure. This application could be relevant for N-(3-chloro-4-methoxyphenyl)thiophene-3-carboxamide in cardiovascular research .

Antitumor Activity

Thiophenes have also been associated with antitumor activity, indicating a potential use for N-(3-chloro-4-methoxyphenyl)thiophene-3-carboxamide in cancer research, possibly as a chemotherapeutic agent .

Corrosion Inhibition

In the field of material science, thiophene derivatives are used as inhibitors of metal corrosion. This application could be significant in extending the life of metals in various industrial settings .

Light-Emitting Diodes (LEDs) Fabrication

Thiophenes are utilized in the fabrication of LEDs due to their conductive properties. N-(3-chloro-4-methoxyphenyl)thiophene-3-carboxamide may contribute to the development of new electronic materials with improved performance .

Dental Anesthesia

Thiophene derivatives like articaine are used as dental anesthetics in Europe. The structural similarity suggests that N-(3-chloro-4-methoxyphenyl)thiophene-3-carboxamide could be researched for use in dental procedures as a local anesthetic .

Voltage-Gated Sodium Channel Blocker

Some thiophenes act as voltage-gated sodium channel blockers, which are important in controlling electrical signals in the nervous system. This implies a potential application for N-(3-chloro-4-methoxyphenyl)thiophene-3-carboxamide in neurological research or therapeutics .

未来方向

Thiophene-based compounds continue to attract great interest in both industry and academia due to their wide range of therapeutic properties. The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . They aim to synthesize and investigate new structural prototypes with more effective pharmacological activity.

作用机制

Target of Action

Thiophene derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

For instance, some thiophene derivatives act as serotonin antagonists and are used in the treatment of Alzheimer’s disease .

Biochemical Pathways

These could potentially include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer .

Pharmacokinetics

Thiophene is known to be soluble in most organic solvents like alcohol and ether but insoluble in water . This could potentially impact the bioavailability of the compound.

Result of Action

Given the wide range of therapeutic properties associated with thiophene derivatives, the compound could potentially have diverse molecular and cellular effects depending on the specific target and pathway it interacts with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(3-chloro-4-methoxyphenyl)thiophene-3-carboxamide. For instance, the presence of chlorine in low molecular weight compounds affects its biological activity by altering the electrophilicity of carbon in C-Cl bond . This facilitates its reaction with bionucleophiles such as DNA bases or a regulating protein through the displacement of chlorine .

属性

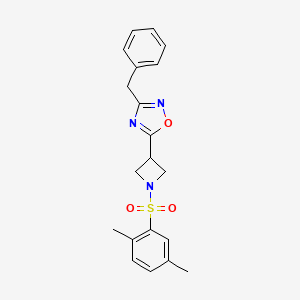

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c1-16-11-3-2-9(6-10(11)13)14-12(15)8-4-5-17-7-8/h2-7H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQZLEWSWCFREP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CSC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine](/img/structure/B2997715.png)

![7-(4-bromophenyl)-2-(furan-2-yl)-5-methyl-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2997720.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2997732.png)

![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2997735.png)